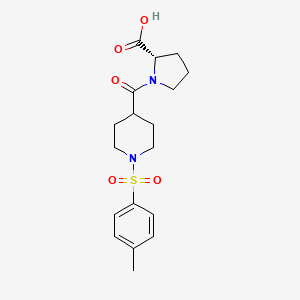
(S)-1-(1-tosylpiperidine-4-carbonyl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(1-tosylpiperidine-4-carbonyl)pyrrolidine-2-carboxylic acid, also known as (S)-TCP, is a compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of pyrrolidine and has been studied for its ability to modulate certain biological processes. In
Wissenschaftliche Forschungsanwendungen
Pyridonecarboxylic Acids as Antibacterial Agents
Research on related pyridonecarboxylic acids has demonstrated their potential as antibacterial agents. For instance, the synthesis and antibacterial activity of compounds structurally similar to "(S)-1-(1-tosylpiperidine-4-carbonyl)pyrrolidine-2-carboxylic acid" have been explored, with certain derivatives showing promising activity against bacterial infections. These compounds are part of a broader class of synthetic efforts aimed at developing new antibiotics to combat resistant strains of bacteria (Egawa et al., 1984).
Synthesis of N-Acyliminium Ions
Another application is in the synthesis of N-acyliminium ions, which are valuable intermediates in the production of a variety of nitrogen-containing compounds, including alkaloid precursors and aminolactone derivatives. Such methodologies typically involve the tandem radical decarboxylation-oxidation of amino acids, showcasing the utility of these chemical transformations in generating complex structures from simpler ones (Boto, Hernandez, & Suarez, 2000).
Vibrational Spectroscopy Studies
Vibrational spectroscopy studies, such as FTIR and Raman, provide detailed insights into the molecular structures of carboxylic acids and their complexes. This type of research is essential for understanding the fundamental interactions at play in the formation of pharmaceuticals and agrochemicals, offering a window into the behavior of molecules like "(S)-1-(1-tosylpiperidine-4-carbonyl)pyrrolidine-2-carboxylic acid" under various conditions (Periathai & Rajagopal, 2014).
Supramolecular Chemistry
The field of supramolecular chemistry, particularly the self-assembly of complex structures from simpler components, is another area of application. Studies have shown the ability of certain compounds to form robust helical complexes, which have implications for the design of new materials and nanotechnologies (Alcock et al., 2005).
Redox-Annulations
Redox-annulation processes involving cyclic amines have been utilized to synthesize ring-fused pyrrolines, which are then readily converted into pyrroles or pyrrolidines. This chemistry is significant for the construction of heterocyclic compounds that are often found in pharmaceuticals (Kang et al., 2015).
Eigenschaften
IUPAC Name |
(2S)-1-[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c1-13-4-6-15(7-5-13)26(24,25)19-11-8-14(9-12-19)17(21)20-10-2-3-16(20)18(22)23/h4-7,14,16H,2-3,8-12H2,1H3,(H,22,23)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJLVMBJAASLFS-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCC3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCC[C@H]3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(1-tosylpiperidine-4-carbonyl)pyrrolidine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-{8-Fluoro-3-[(4-fluorophenyl)sulfonyl]quinolin-4-yl}-1,4'-bipiperidine](/img/structure/B2909769.png)
![Methyl 7-aminospiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3'-azetidine]-1'-carboxylate](/img/structure/B2909771.png)
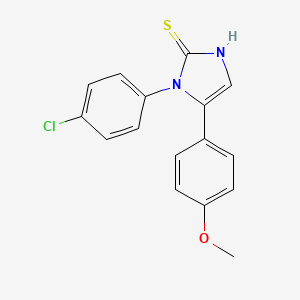
![N-{4-[(4-chlorophenyl)sulfonyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2909775.png)
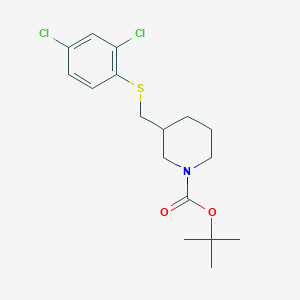
![N-(2,3-dimethylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2909778.png)

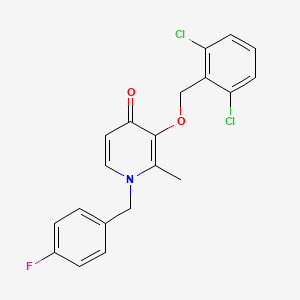
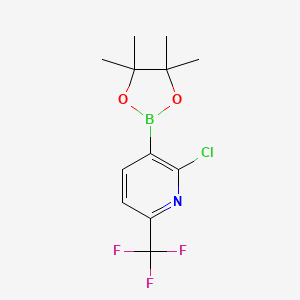
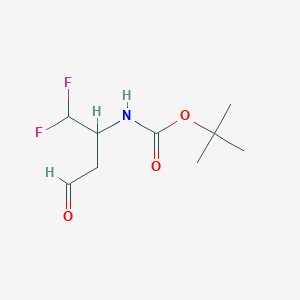
![2-Chloro-1-[(1R,2R)-2-propylcyclopropyl]ethanone](/img/structure/B2909783.png)

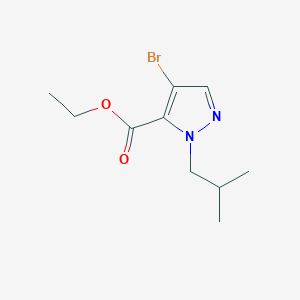
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-iodophenyl)acetamide](/img/structure/B2909789.png)